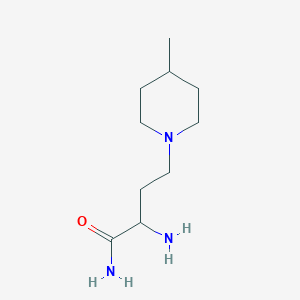
2-Amino-4-(4-methylpiperidin-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-methylpiperidin-1-yl)butanamide is a chemical compound with the molecular formula C10H21N3O It is a derivative of butanamide, featuring an amino group and a methylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-methylpiperidin-1-yl)butanamide typically involves the reaction of 4-methylpiperidine with a suitable butanamide precursor. The process may include steps such as:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 4-methylpiperidine with a butanamide derivative.
Amidation Reaction: The intermediate is then subjected to an amidation reaction, where an amino group is introduced to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-methylpiperidin-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methylpiperidinyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Amino-4-(4-methylpiperidin-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-methylpiperidin-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylpyridine
- 2-Amino-4-(4-methylpiperidin-1-yl)-6-(iso-propyl)pyrimidine
Uniqueness
2-Amino-4-(4-methylpiperidin-1-yl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a methylpiperidinyl group sets it apart from other similar compounds, making it a valuable compound for various applications.
Biological Activity
2-Amino-4-(4-methylpiperidin-1-yl)butanamide, also known as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of an amino group and a piperidine moiety, which may influence its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H20N2O |
| Molecular Weight | 184.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not listed |
The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes in the body. The piperidine ring can facilitate binding to neurotransmitter receptors, potentially influencing neurotransmission and other physiological processes. For instance, studies have indicated that compounds with similar structures can act as inhibitors of phospholipases and other enzymes, which play critical roles in cellular signaling and metabolism .
Antimicrobial Activity
Research has shown that derivatives of piperidine possess significant antimicrobial properties. For example, compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition of growth. This activity is often linked to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have indicated that such compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors . The specific pathways affected by this compound remain an area for further investigation.
Neuropharmacological Effects
Given its structural similarity to known psychoactive agents, there is potential for this compound to influence neurological functions. Compounds with similar piperidine structures have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression disorders .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on a series of piperidine derivatives highlighted the antimicrobial efficacy of compounds related to this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition, suggesting potential for development as an antibacterial agent .
- Cancer Cell Line Testing : In vitro testing on various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) revealed that treatment with this compound resulted in significant reduction in cell viability, indicating potential as an anticancer therapeutic .
Properties
Molecular Formula |
C10H21N3O |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-amino-4-(4-methylpiperidin-1-yl)butanamide |
InChI |
InChI=1S/C10H21N3O/c1-8-2-5-13(6-3-8)7-4-9(11)10(12)14/h8-9H,2-7,11H2,1H3,(H2,12,14) |
InChI Key |
FJQUITSWXZWYMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















